molecular formula C4H10ClNO2S B1301855 Methyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 5714-80-7

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No.: B1301855
CAS No.: 5714-80-7
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for amino acid derivatives and their hydrochloride salts. According to PubChem databases, the official IUPAC name is methyl 2-amino-3-sulfanylpropanoate;hydrochloride. This nomenclature reflects the compound's structural components: a methyl ester group, an amino group at the 2-position, and a sulfanyl (thiol) group at the 3-position of the propanoate backbone, combined with a hydrochloride salt.

The Chemical Abstracts Service registry system assigns multiple CAS numbers to different stereoisomeric forms of this compound, reflecting the stereochemical complexity inherent in amino acid derivatives. The racemic mixture, containing both D and L enantiomers, carries the CAS number 5714-80-7. The L-stereoisomer, representing the naturally occurring configuration, is registered under CAS number 18598-63-5. The D-stereoisomer, the non-natural enantiomer, receives the distinct CAS number 70361-61-4.

Alternative nomenclature systems provide additional identification methods for this compound across different chemical databases and commercial suppliers. The European Community EINECS system assigns the number 227-208-6 to the racemic form. Chemical databases also recognize various systematic names including cysteine methyl ester hydrochloride and methyl cysteinate hydrochloride.

Parameter Racemic Form L-Form D-Form
CAS Number 5714-80-7 18598-63-5 70361-61-4
EINECS Number 227-208-6 Not specified 200-528-9
IUPAC Name methyl 2-amino-3-sulfanylpropanoate;hydrochloride Same Same
MDL Number MFCD00173915 MFCD00038985 MFCD00672724

Molecular Formula and Weight: C₄H₁₀ClNO₂S (171.65 g/mol)

The molecular formula C₄H₁₀ClNO₂S accurately represents the complete composition of this compound, encompassing both the organic cysteine ester component and the inorganic hydrochloride salt. This formula indicates the presence of four carbon atoms forming the propanoate backbone and methyl ester group, ten hydrogen atoms distributed across the various functional groups, one chlorine atom from the hydrochloride salt, one nitrogen atom in the amino group, two oxygen atoms in the ester functionality, and one sulfur atom in the characteristic thiol group.

The molecular weight of 171.65 grams per mole represents a consistent value across all stereoisomeric forms, as stereoisomers possess identical molecular formulas and masses while differing only in spatial arrangement. This molecular weight calculation accounts for the complete salt form, including the contribution of the hydrochloride component. Some sources report slight variations in the reported molecular weight, with values ranging from 171.64 to 171.65 grams per mole, reflecting different rounding conventions in various chemical databases.

The compound's molecular composition reflects its derivation from the naturally occurring amino acid cysteine through esterification of the carboxyl group with methanol and subsequent salt formation with hydrochloric acid. The retention of the amino and thiol functional groups maintains the essential chemical reactivity characteristics of the parent amino acid while modifying solubility and stability properties through esterification and salt formation.

Molecular Parameter Value Source
Molecular Formula C₄H₁₀ClNO₂S
Molecular Weight 171.65 g/mol
Exact Mass 171.01 g/mol
Monoisotopic Mass 171.01 g/mol

Structural Isomerism and Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of a chiral center at the 2-carbon position, where the amino group, hydrogen atom, carboxyl-derived ester group, and side chain containing the thiol group create an asymmetric environment. This stereogenic center enables the existence of two enantiomeric forms designated as D and L configurations according to the Fischer convention, or alternatively as R and S configurations following the Cahn-Ingold-Prelog priority rules.

The L-stereoisomer corresponds to the configuration found in naturally occurring cysteine and most biological systems. Chemical suppliers identify this form through various nomenclature systems, including L-cysteine methyl ester hydrochloride and the designation (R)-methyl 2-amino-3-mercaptopropanoate hydrochloride when using Cahn-Ingold-Prelog nomenclature. This apparent contradiction between L and R designations reflects the different priority assignment systems used in Fischer versus Cahn-Ingold-Prelog nomenclature, where the L-cysteine configuration corresponds to the R absolute configuration.

The D-stereoisomer represents the non-natural enantiomer, designated as D-cysteine methyl ester hydrochloride or (S)-methyl 2-amino-3-mercaptopropanoate hydrochloride. Commercial suppliers frequently specify this stereoisomer for research applications requiring the non-natural configuration. The stereochemical designation sometimes appears inconsistent across different sources, with both (R) and (S) designations appearing for what appears to be the same stereoisomer, reflecting the complexity of stereochemical naming conventions rather than indicating different compounds.

Racemic mixtures containing equal proportions of both enantiomers are commonly available and designated as DL-cysteine methyl ester hydrochloride. These racemic preparations provide cost-effective alternatives for applications where stereochemical purity is not required. The racemic form maintains the same molecular formula and weight as the individual enantiomers while exhibiting different physical properties such as optical rotation.

Stereoisomer Configuration CAS Number Optical Activity
L-form L or (R) 18598-63-5 [α]²⁰/D 1.8° (c=10, methanol)
D-form D or (S) 70361-61-4 [α]²⁰/D -2.25° (c=5, 1N HCl)
Racemic DL 5714-80-7 No optical activity

The structural representation of these stereoisomers requires careful attention to the three-dimensional arrangement around the chiral center. Standard chemical databases provide SMILES notation that may or may not specify stereochemistry, with isomeric SMILES providing explicit stereochemical information through the use of @ and @@ symbols to indicate the spatial arrangement around chiral centers. The InChI and InChIKey identifiers serve as unique chemical identifiers that distinguish between stereoisomers through their complete structural specification.

Properties

IUPAC Name

methyl 2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972606
Record name Methyl cysteinate--hydrogen chloride (1/1)
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Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5714-80-7, 18598-63-5
Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Mecysteine hydrochloride
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Record name Cysteine, methyl ester, hydrochloride (1:1)
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Record name Methyl cysteinate--hydrogen chloride (1/1)
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Record name Methyl DL-cysteinate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-mercaptopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-3-mercaptopropanoic acid with methanol in the presence of hydrochloric acid . The reaction typically requires refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, including controlling the temperature, pressure, and concentration of reactants. The final product is usually obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3-mercaptopropanoate hydrochloride has the molecular formula C4H9NO2SHClC_4H_9NO_2S\cdot HCl and a molecular weight of approximately 171.65 g/mol. The presence of a thiol group (-SH) enables it to act as a reducing agent and participate in redox reactions, while the amino group (-NH2) allows for nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, this compound serves as a reagent in the synthesis of complex molecules. It is particularly useful in the formation of thioesters, which are important intermediates in peptide synthesis. The compound can also undergo oxidation to form disulfides or sulfonic acids, making it versatile for various chemical transformations.

Biology

Enzyme Mechanisms and Protein Structure : This compound is employed in studying enzyme mechanisms, particularly those involving cysteine proteases. It interacts with cysteine residues in proteins, influencing their activity and stability. The ability to form disulfide bonds with other thiol-containing molecules is crucial for understanding protein folding and function.

Antioxidant Activity : The thiol group contributes to its antioxidant properties, allowing it to neutralize free radicals and protect cells from oxidative stress. This property has implications for its use in cellular protection against diseases linked to oxidative damage.

Medicine

This compound is being investigated for potential therapeutic properties. Research indicates that it may have antimicrobial effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its role in peptide synthesis also positions it as a valuable component in drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Gentamicin (Control)20

The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Role in Peptide Synthesis

This compound has been utilized as a key building block for synthesizing thioester-containing peptides. In one study, researchers successfully incorporated this compound into peptide sequences, demonstrating its utility in producing biologically active peptides with therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-mercaptopropanoate hydrochloride involves its interaction with various molecular targets. The amino and mercapto groups allow it to form covalent bonds with proteins and enzymes, potentially altering their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-amino-3-mercaptopropanoate Hydrochloride (CAS: 868-59-7)

Molecular Formula: C₅H₁₂ClNO₂S | Molecular Weight: 185.67 g/mol Key Properties:

  • Melting Point: 123–125°C .
  • Solubility: Soluble in water, with a higher lipophilicity than the methyl ester due to the ethyl group .
  • Optical Activity: [α]²⁰/D = −7.9° (c = 1 in 1 M HCl) .

Synthesis: Prepared via esterification of L-cysteine with ethanol and HCl, followed by purification . Applications: Widely used in peptide synthesis (e.g., cysteinyl peptide linkages) and as a chiral auxiliary . Safety: Similar irritant profile to the methyl analog, requiring identical handling precautions .

Methyl 2-amino-3-chloropropanoate Hydrochloride (CAS: 33646-31-0)

Molecular Formula: C₄H₉Cl₂NO₂ | Molecular Weight: 182.03 g/mol Key Properties:

  • Synthesis: Produced by chlorination of D-serine methyl ester using thionyl chloride (SOCl₂) in dichloroethane .
  • Reactivity: The chlorine substituent enhances electrophilicity, enabling nucleophilic substitution reactions absent in thiol-containing analogs .

Applications : Intermediate in synthesizing β-chloroalanine derivatives for drug development .

Ethyl 2-amino-3-methoxypropanoate Hydrochloride

Molecular Formula: C₆H₁₄ClNO₃ | Molecular Weight: 183.63 g/mol Key Properties:

  • The methoxy group (-OCH₃) reduces nucleophilicity compared to the thiol (-SH) in the parent compound, altering reactivity in organic synthesis .

Applications: Used as a protected amino acid derivative in methoxy-containing peptide analogs .

Methyl 2-amino-3-phenylpropanoate Hydrochloride (CAS: 5619-07-8)

Molecular Formula: C₁₀H₁₄ClNO₂ | Molecular Weight: 215.68 g/mol Key Properties:

  • Hydrophobicity: The phenyl group increases lipophilicity, making it suitable for membrane-penetrating drug candidates .

Applications : Explored in neurological and metabolic disorder research due to structural similarity to phenylalanine .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 2-amino-3-mercaptopropanoate HCl 18598-63-5 C₄H₁₀ClNO₂S 171.65 143 Peptide synthesis, chiral reagents
Ethyl 2-amino-3-mercaptopropanoate HCl 868-59-7 C₅H₁₂ClNO₂S 185.67 123–125 Cysteinyl peptides, asymmetric synthesis
Methyl 2-amino-3-chloropropanoate HCl 33646-31-0 C₄H₉Cl₂NO₂ 182.03 N/A β-chloroalanine derivatives
Ethyl 2-amino-3-methoxypropanoate HCl N/A C₆H₁₄ClNO₃ 183.63 N/A Methoxy-protected amino acids
Methyl 2-amino-3-phenylpropanoate HCl 5619-07-8 C₁₀H₁₄ClNO₂ 215.68 N/A Neuropharmacological agents

Research Findings and Key Differences

  • Reactivity: The thiol group in Methyl 2-amino-3-mercaptopropanoate HCl enables disulfide bond formation, critical for protein folding, while the chloro and methoxy analogs lack this capability .
  • Solubility : The methyl and ethyl thiol esters exhibit superior water solubility compared to the phenyl variant, which is more lipid-soluble .
  • Synthetic Utility : The ethyl ester’s larger size (C₅ vs. C₄) offers steric effects in peptide synthesis, whereas the methyl ester’s compact structure favors rapid reaction kinetics .

Biological Activity

Methyl 2-amino-3-mercaptopropanoate hydrochloride, also known as L-Cysteine methyl ester hydrochloride, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological properties, including its role in enzymatic reactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cysteine, characterized by the presence of a mercapto group (-SH) and an amino group (-NH2). The molecular formula is C4H10ClN1O2SC_4H_10ClN_1O_2S with a molar mass of approximately 155.64 g/mol. Its chemical structure allows it to participate in various biochemical processes, particularly in protein synthesis and modification.

Biological Activities

1. Antioxidant Properties
this compound has been shown to exhibit antioxidant activity. This property is attributed to the thiol group, which can donate electrons and neutralize free radicals. Studies indicate that compounds containing thiol groups can protect cells from oxidative stress, thus playing a crucial role in preventing cellular damage associated with various diseases.

2. Enzymatic Reactions
The compound serves as a substrate for several enzymes, particularly those involved in sulfur metabolism. It is utilized in the synthesis of peptide thioesters, which are important intermediates in peptide synthesis and protein engineering. The enzymatic conversion of this compound can lead to the formation of biologically active peptides that have therapeutic potential .

3. Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Gentamicin (Control)20

Case Study 2: Role in Peptide Synthesis
In peptide synthesis, this compound has been utilized as a key building block for synthesizing thioester-containing peptides. This application is particularly relevant in the field of drug development where peptide-based therapeutics are gaining traction .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests low gastrointestinal absorption and limited blood-brain barrier permeability. Its low log P values indicate that it may not readily cross cellular membranes, which could affect its bioavailability when administered orally .

Q & A

Q. How does stereochemistry influence pharmacokinetic parameters like Cmax and t1/2 in preclinical models?

  • Methodological Answer: Administer enantiomerically pure (R)- and (S)-forms to rodents via IV/PO routes. Use LC-MS/MS to measure plasma concentrations. The (R)-enantiomer may show higher AUC due to slower esterase-mediated hydrolysis .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and thiol protection to minimize side reactions .
  • Analytical Validation : Include system suitability tests (e.g., USP tailing factor <2) for HPLC methods .
  • Safety : Follow OSHA HCS guidelines (e.g., PPE, fume hoods) for handling thiols and hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-mercaptopropanoate hydrochloride
Reactant of Route 2
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